molecular formula C19H23ClN2O2 B248097 3-[benzyl(2-hydroxyethyl)amino]-N-(3-chloro-2-methylphenyl)propanamide

3-[benzyl(2-hydroxyethyl)amino]-N-(3-chloro-2-methylphenyl)propanamide

Cat. No. B248097
M. Wt: 346.8 g/mol
InChI Key: HCVYPVGKIRYEMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[benzyl(2-hydroxyethyl)amino]-N-(3-chloro-2-methylphenyl)propanamide is a synthetic compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound is a member of the amide family and is commonly referred to as 'BHAP' or 'BCHP.' The purpose of

Mechanism of Action

The mechanism of action of 3-[benzyl(2-hydroxyethyl)amino]-N-(3-chloro-2-methylphenyl)propanamide is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and proteins that are involved in the inflammatory and cancerous processes. The compound has been found to inhibit the activity of COX-2, which is an enzyme that plays a crucial role in the inflammatory response. It also inhibits the activity of various proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
3-[benzyl(2-hydroxyethyl)amino]-N-(3-chloro-2-methylphenyl)propanamide has been found to have several biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the activity of COX-2. It also has anti-tumor and anti-cancer properties, which are attributed to its ability to inhibit the growth and proliferation of cancer cells. Additionally, the compound has been found to have antioxidant properties, which help to protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[benzyl(2-hydroxyethyl)amino]-N-(3-chloro-2-methylphenyl)propanamide in lab experiments is its potent anti-inflammatory and anti-cancer properties. The compound has been found to be effective in reducing inflammation and inhibiting the growth and proliferation of cancer cells. Additionally, the compound has been found to have low toxicity, making it a safe option for use in lab experiments.
However, one of the limitations of using 3-[benzyl(2-hydroxyethyl)amino]-N-(3-chloro-2-methylphenyl)propanamide in lab experiments is its limited solubility in water. This can make it difficult to administer the compound in certain experiments. Additionally, the compound has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for research on 3-[benzyl(2-hydroxyethyl)amino]-N-(3-chloro-2-methylphenyl)propanamide. Some of these include:
1. Further investigation of the compound's mechanism of action to better understand how it works.
2. Exploration of the compound's potential as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease.
3. Development of new derivatives of the compound to improve its solubility and effectiveness.
4. Investigation of the compound's potential as a chemopreventive agent to prevent the development of cancer.
5. Exploration of the compound's potential as an adjuvant therapy to enhance the effectiveness of other cancer treatments.
Conclusion:
In conclusion, 3-[benzyl(2-hydroxyethyl)amino]-N-(3-chloro-2-methylphenyl)propanamide is a promising compound that has shown potential as a therapeutic agent in the treatment of various diseases. The compound has potent anti-inflammatory and anti-cancer properties and has been found to have low toxicity. Further research is needed to fully understand the compound's mechanism of action and explore its potential as a treatment for other diseases.

Synthesis Methods

The synthesis of 3-[benzyl(2-hydroxyethyl)amino]-N-(3-chloro-2-methylphenyl)propanamide involves the reaction of 3-chloro-2-methylbenzoic acid with benzylamine to form an intermediate product. The intermediate product is then reacted with 2-hydroxyethylamine to form the final product. The reaction takes place under specific conditions and requires the use of various reagents and solvents.

Scientific Research Applications

3-[benzyl(2-hydroxyethyl)amino]-N-(3-chloro-2-methylphenyl)propanamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties. The compound has shown promising results in the treatment of various diseases, including rheumatoid arthritis, multiple sclerosis, and cancer.

properties

Product Name

3-[benzyl(2-hydroxyethyl)amino]-N-(3-chloro-2-methylphenyl)propanamide

Molecular Formula

C19H23ClN2O2

Molecular Weight

346.8 g/mol

IUPAC Name

3-[benzyl(2-hydroxyethyl)amino]-N-(3-chloro-2-methylphenyl)propanamide

InChI

InChI=1S/C19H23ClN2O2/c1-15-17(20)8-5-9-18(15)21-19(24)10-11-22(12-13-23)14-16-6-3-2-4-7-16/h2-9,23H,10-14H2,1H3,(H,21,24)

InChI Key

HCVYPVGKIRYEMX-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCN(CCO)CC2=CC=CC=C2

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCN(CCO)CC2=CC=CC=C2

Origin of Product

United States

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